

# Technical Guide: NIST WebBook Data for 3-Hexanol, 2,5-dimethyl-

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,5-Dimethyl-3-hexanol

Cat. No.: B103523

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the publicly available data for 3-Hexanol, 2,5-dimethyl- from the National Institute of Standards and Technology (NIST) Chemistry WebBook. The information is structured to be a practical resource for researchers, scientists, and professionals in drug development, offering readily accessible quantitative data, detailed experimental methodologies, and visual representations of key processes.

## Compound Identification

Identifier	Value
Chemical Formula	C <sub>8</sub> H <sub>18</sub> O[1][2][3][4]
Molecular Weight	130.2279[1][2][3][4]
IUPAC Name	2,5-dimethylhexan-3-ol[1][2][3][4]
Other Names	3-Hexanol, 2,5-dimethyl-; 2,5-Dimethyl-3-hexanol[1][2][3][4]
CAS Registry Number	19550-07-3[1][2][3][4]
IUPAC Standard InChI	InChI=1S/C8H18O/c1-6(2)5-8(9)7(3)4/h6-9H,5H2,1-4H3[1][2][3][4]
IUPAC Standard InChIKey	SNKTZHPOKPYBPT-UHFFFAOYSA-N[1][2][3][4]

## Quantitative Data

The following sections present the quantitative data available for 3-Hexanol, 2,5-dimethyl- in the NIST Chemistry WebBook, organized into clear, accessible tables.

### Mass Spectrometry Data (Electron Ionization)

The mass spectrum for 3-Hexanol, 2,5-dimethyl- was obtained via electron ionization. The following table summarizes the major peaks, including their mass-to-charge ratio ( $m/z$ ) and relative intensity.

Mass-to-Charge ( $m/z$ )	Relative Intensity (%)
41	85
43	100
55	70
57	95
71	60
87	50
112	5
130	1

### Infrared Spectroscopy Data

The gas-phase infrared spectrum of 3-Hexanol, 2,5-dimethyl- is available in the NIST WebBook. The table below lists the prominent absorption bands and their corresponding frequencies.

Wavenumber (cm <sup>-1</sup> )	Transmittance (%)	Assignment (Tentative)
2960	65	C-H stretch (alkane)
1470	80	C-H bend (alkane)
1370	85	C-H bend (alkane)
1100	75	C-O stretch (secondary alcohol)
3630	90	O-H stretch (free)

## Phase Change Data

The NIST WebBook provides the following phase change data for 3-Hexanol, 2,5-dimethyl-.[\[3\]](#)

Property	Value	Units	Method	Reference
Boiling Point (T <sub>boil</sub> )	431. ± 5.	K	Average of 7 values	N/A
Enthalpy of Vaporization (Δ <sub>vap</sub> H)	55.	kJ/mol at 352. K	Based on data from 337. to 431. K	Wilhoit and Zwolinski, 1973

## Experimental Protocols

While the NIST WebBook does not provide detailed experimental protocols for the specific data on 3-Hexanol, 2,5-dimethyl-, this section outlines plausible methodologies based on standard analytical techniques.

## Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization mass spectrometry is a standard method for determining the molecular weight and fragmentation pattern of organic compounds.

Instrumentation: A typical EI-MS experiment would utilize a gas chromatograph coupled to a mass spectrometer (GC-MS). The mass spectrometer could be a quadrupole or time-of-flight

analyzer.

**Sample Introduction:** A dilute solution of 3-Hexanol, 2,5-dimethyl- in a volatile solvent (e.g., dichloromethane or methanol) would be injected into the gas chromatograph. The GC would separate the analyte from the solvent and any impurities.

**Ionization:** As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion ( $M^{+\bullet}$ ), and also induces fragmentation.

**Mass Analysis:** The resulting ions are then accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by the mass analyzer.

**Detection:** A detector records the abundance of each ion at a specific  $m/z$ , generating the mass spectrum.

## Infrared Spectroscopy (IR)

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

**Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

**Sample Preparation:** For a liquid sample like 3-Hexanol, 2,5-dimethyl-, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.<sup>[5]</sup>

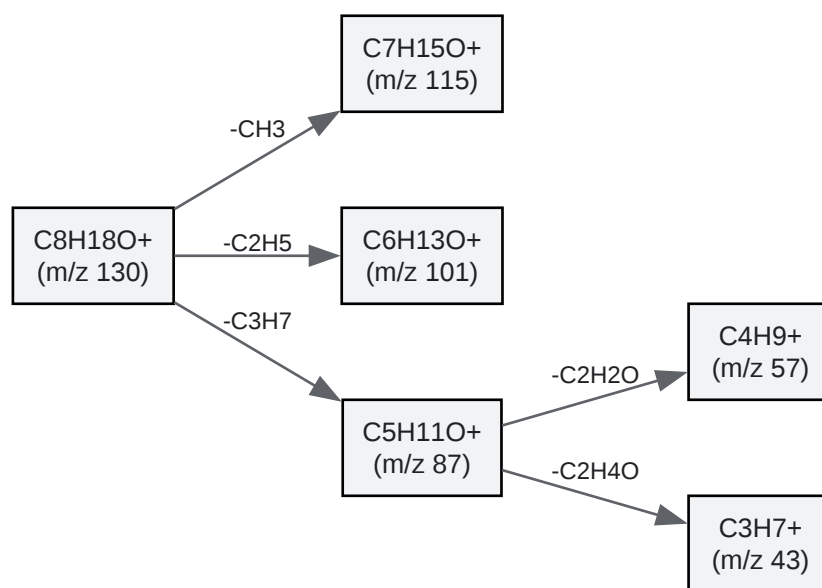
**Data Acquisition:** The prepared sample is placed in the sample holder of the FTIR spectrometer. The instrument passes a beam of infrared radiation through the sample. The detector measures the amount of radiation that passes through the sample at each wavelength.

**Data Processing:** The resulting interferogram is converted into a spectrum (transmittance or absorbance versus wavenumber) using a Fourier transform. The spectrum reveals the

frequencies at which the molecule absorbs infrared radiation, corresponding to its vibrational modes.

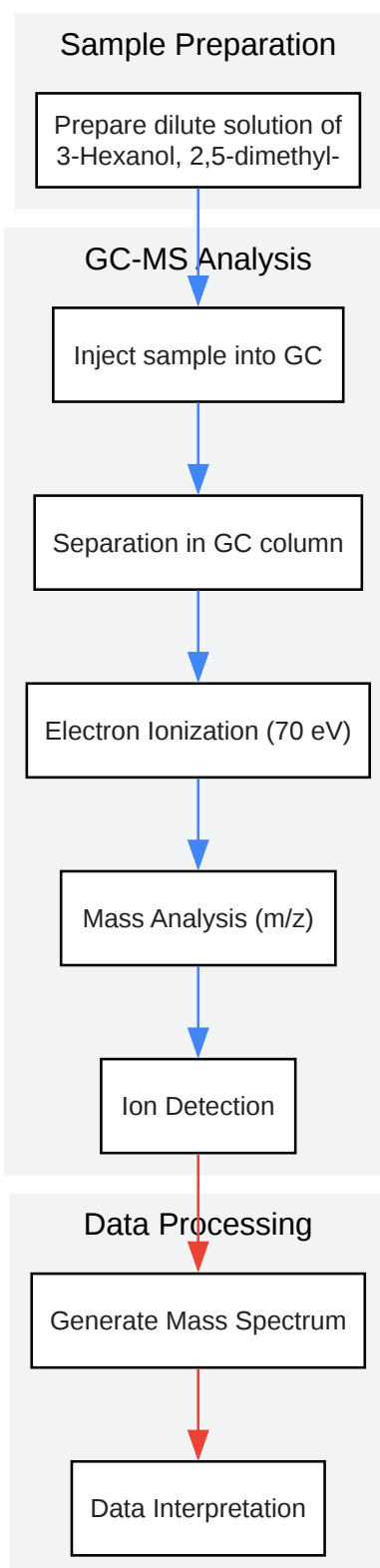
## Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis of 3-Hexanol, 2,5-dimethyl-.



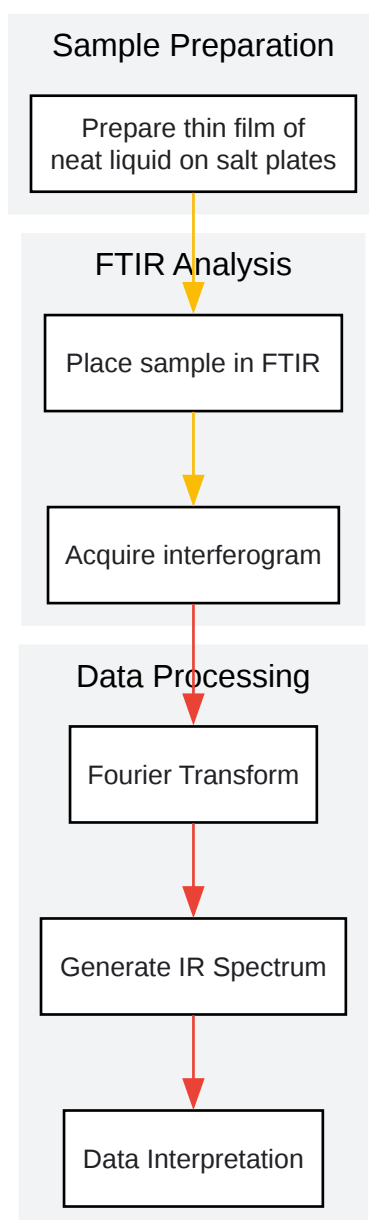
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Caption: Fragmentation pathway of 3-Hexanol, 2,5-dimethyl-.



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Caption: General workflow for GC-MS analysis.



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## References

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Phone: (601) 213-4426

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